TIS108

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

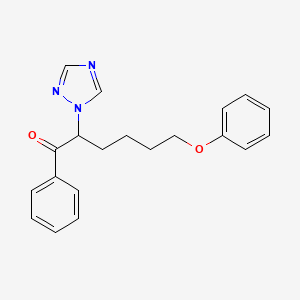

6-phenoxy-1-phenyl-2-(1,2,4-triazol-1-yl)hexan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c24-20(17-9-3-1-4-10-17)19(23-16-21-15-22-23)13-7-8-14-25-18-11-5-2-6-12-18/h1-6,9-12,15-16,19H,7-8,13-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSREBFOVZSWQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C(CCCCOC2=CC=CC=C2)N3C=NC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

TIS108: A Potent Regulator of Plant Development Through Strigolactone Biosynthesis Inhibition

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

TIS108, a triazole-type derivative, has emerged as a significant chemical tool in plant biology, functioning as a potent inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of phytohormones that regulate various aspects of plant development, including shoot branching and root architecture. By impeding the production of SLs, this compound induces phenotypes characteristic of SL-deficient mutants, most notably an increase in shoot branching and a reduction in root hair elongation in Arabidopsis thaliana. This guide provides a comprehensive overview of the function of this compound, detailing its effects on plant morphology and gene expression. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visualizations of the underlying biological pathways and experimental workflows to facilitate further research and application in academic and industrial settings.

Introduction

Strigolactones (SLs) are a relatively newly discovered class of plant hormones that play a crucial role in regulating plant architecture and symbiotic interactions in the rhizosphere.[1] They are derived from carotenoids and are known to suppress shoot branching, promote root hair elongation, and stimulate the germination of parasitic plant seeds.[1] The biosynthetic pathway of SLs involves several key enzymes, including carotenoid cleavage dioxygenases (CCDs) and cytochrome P450 monooxygenases.[2]

This compound is a chemical compound identified as a specific inhibitor of SL biosynthesis.[1][2] Its application allows for the temporal and dose-dependent manipulation of endogenous SL levels, providing a powerful tool to study the physiological roles of SLs. In Arabidopsis thaliana, treatment with this compound mimics the phenotype of SL-deficient mutants, such as the max (more axillary growth) mutants, which exhibit increased shoot branching and shorter root hairs.[2] The phenotypic effects of this compound can be reversed by the co-application of a synthetic SL analog, GR24, confirming its mode of action through SL deficiency.[1][2]

This technical guide serves as a resource for researchers investigating SL signaling and its potential applications in agriculture and drug development. It consolidates the current understanding of this compound's function and provides practical guidance for its use in experimental settings.

Mechanism of Action of this compound

This compound functions by inhibiting one or more enzymatic steps in the strigolactone biosynthesis pathway. While the precise molecular target of this compound within the pathway is still under investigation, its effects are consistent with a reduction in the production of bioactive SLs. This leads to a downstream signaling cascade that alters plant development.

A key consequence of SL deficiency induced by this compound is a feedback upregulation of genes involved in SL biosynthesis.[1][2] In Arabidopsis, the expression of MAX3 and MAX4, which encode key enzymes in the SL pathway, is significantly increased upon this compound treatment.[2] This compensatory response is a hallmark of disrupting the SL homeostasis.

Signaling Pathway

Quantitative Data on the Effects of this compound in Arabidopsis thaliana

The application of this compound results in measurable, dose-dependent changes in Arabidopsis morphology and gene expression. The following tables summarize key quantitative findings from studies on this compound.

Table 1: Effect of this compound on Shoot Branching in Arabidopsis

| This compound Concentration (µM) | Mean Number of Branches (± SE) |

| 0 (Control) | 5.8 (± 0.4) |

| 1 | 7.5 (± 0.5)* |

| 3 | 9.2 (± 0.6)** |

| 3 + 5 µM GR24 | 6.1 (± 0.3) |

Data are presented as mean ± standard error (SE) for n=8-14 samples. ** and * indicate statistically significant differences from the control treatment (p < 0.01 and p < 0.05, respectively, by t-test).[2]

Table 2: Effect of this compound on Root Hair Elongation in Arabidopsis

| Treatment | Mean Root Hair Length (arbitrary units ± SD) |

| Control (Wild-Type) | 100 (± 12) |

| 3 µM this compound (Wild-Type) | 65 (± 8)** |

| 3 µM this compound + 5 µM GR24 (Wild-Type) | 95 (± 10) |

| Control (SL-deficient mutant) | 70 (± 9) |

| 3 µM this compound (SL-deficient mutant) | 68 (± 8) |

Data are presented as mean ± standard deviation (SD) for n=4-7 biological replicates. ** indicates a statistically significant difference from the control treatment (p < 0.01 by t-test).[2]

Table 3: Relative Expression of SL-Biosynthesis and Signaling Genes in Arabidopsis Roots Treated with this compound

| Gene | Relative Expression Level (Fold Change vs. Control ± SD) |

| MAX3 | 3.2 (± 0.5) |

| MAX4 | 4.5 (± 0.7) |

| MAX2 | 1.1 (± 0.2) |

Gene expression was measured by real-time quantitative RT-PCR in roots of adult plants treated with 3 µM this compound. The expression level of each transcript was normalized to a reference gene (UBC) and is displayed relative to the expression level in the control. Data are mean ± SD of three biological replicates. ** indicates a statistically significant difference from the control (p < 0.01 by t-test).[2]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on plant development.

Arabidopsis thaliana Growth and this compound Treatment

-

Plant Material and Growth Conditions:

-

Use Arabidopsis thaliana ecotype Columbia-0 (Col-0) as the wild-type.

-

Surface sterilize seeds using 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds five times with sterile distilled water.

-

Stratify seeds at 4°C for 2-3 days in the dark to ensure uniform germination.

-

Sow seeds on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar (B569324).

-

Grow plants vertically in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).

-

For in vitro assays, add this compound to the molten MS medium to final concentrations of 1-3 µM. Ensure the final DMSO concentration does not exceed 0.1%.

-

For soil-grown plants, this compound can be applied by watering the soil with a solution containing the desired concentration of the inhibitor.

-

For rescue experiments, co-apply 5 µM GR24 along with this compound.

-

Phenotypic Analysis

-

Shoot Branching Analysis:

-

Grow plants in soil pots for 4-6 weeks.

-

Count the number of rosette branches that are longer than 1 cm.

-

Capture images of whole plants for documentation.

-

-

Root Hair Elongation Measurement:

-

Grow seedlings on vertical agar plates for 5-7 days.

-

Use a stereomicroscope equipped with a camera to capture images of the root tip and mature root zone.

-

Use image analysis software (e.g., ImageJ) to measure the length of at least 20-30 individual root hairs per root from the mature zone.

-

Gene Expression Analysis by qRT-PCR

-

RNA Extraction and cDNA Synthesis:

-

Harvest root tissue from 3-week-old plants grown hydroponically or on agar plates with or without this compound.

-

Immediately freeze the tissue in liquid nitrogen.

-

Extract total RNA using a commercially available kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

Treat RNA samples with DNase I to remove any genomic DNA contamination.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase kit with oligo(dT) primers.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Perform qRT-PCR using a SYBR Green-based detection method on a real-time PCR system.

-

Design gene-specific primers for target genes (MAX3, MAX4, MAX2) and a reference gene (e.g., UBC or ACTIN2).

-

The reaction mixture (20 µL) should contain 10 µL of 2x SYBR Green Master Mix, 1 µL of cDNA, and 0.5 µM of each forward and reverse primer.

-

Use a thermal cycling program of 95°C for 10 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

-

Visualizations of Experimental Workflows

Experimental Workflow for Phenotypic Analysis

Experimental Workflow for Gene Expression Analysis

Conclusion

This compound is a valuable chemical tool for the study of strigolactone functions in plant development. Its ability to specifically inhibit SL biosynthesis allows for controlled experiments to dissect the roles of this important class of phytohormones. The quantifiable and reproducible effects of this compound on shoot branching, root hair elongation, and gene expression in Arabidopsis thaliana make it an excellent model system for such studies. The detailed protocols and data presented in this guide are intended to facilitate the use of this compound in both basic and applied plant science research, with potential implications for crop improvement and the development of novel plant growth regulators.

References

TIS108: A Technical Guide to a Novel Strigolactone Biosynthesis Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Strigolactones (SLs) are a class of plant hormones that play a pivotal role in regulating various aspects of plant development, including shoot branching, root architecture, and symbiotic interactions.[1][2] The ability to modulate SL biosynthesis is of significant interest for both fundamental plant biology research and agricultural applications. TIS108, a triazole-type derivative, has emerged as a potent and specific inhibitor of strigolactone biosynthesis.[2][3][4] This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on plant physiology, quantitative data from key experiments, and detailed experimental protocols.

Introduction to this compound

This compound is a synthetic chemical compound identified as a specific inhibitor of strigolactone biosynthesis.[2][5] It was developed through a structure-activity relationship study based on a lead compound, TIS13.[5] this compound has proven to be a valuable chemical tool for studying the physiological functions of strigolactones in a variety of plant species, including rice and Arabidopsis thaliana.[1][3][4]

Mechanism of Action

This compound functions by inhibiting the production of strigolactones. While the precise molecular target is still under investigation, evidence strongly suggests that this compound acts on a cytochrome P450 monooxygenase, likely MAX1 or its homologs (CYP711A family).[1][6] These enzymes are crucial for the conversion of carlactone, a precursor, into various forms of strigolactones.[1][6] As a triazole derivative, this compound's inhibitory action is consistent with the known properties of this chemical class to target P450 enzymes.[1] Inhibition of this step in the SL biosynthesis pathway leads to a significant reduction in the endogenous levels of strigolactones, such as 2′-epi-5-deoxystrigol (epi-5DS) in rice.[3][4]

Strigolactone Biosynthesis Pathway and this compound's Proposed Point of Intervention

The biosynthesis of strigolactones begins with β-carotene and proceeds through a series of enzymatic steps. The diagram below illustrates the key enzymes and intermediates in the pathway, highlighting the proposed site of action for this compound.

Physiological Effects of this compound

Treatment with this compound induces phenotypes that are characteristic of strigolactone-deficient mutants. These effects are consistent across different plant species and can be reversed by the co-application of a synthetic strigolactone analog, GR24, demonstrating the specificity of this compound's action.[1][3][4]

Key physiological effects include:

-

Increased Shoot Branching: Inhibition of SL biosynthesis by this compound leads to a significant increase in the number of shoot branches in plants like Arabidopsis.[1][3][4]

-

Suppressed Root Hair Elongation: this compound treatment has been shown to repress the elongation of root hairs, a phenotype also observed in SL-deficient mutants.[1]

-

Feedback Regulation of Biosynthesis Genes: In Arabidopsis treated with this compound, the expression of SL biosynthesis genes, such as MAX3 and MAX4, is upregulated, likely due to a feedback mechanism triggered by SL deficiency.[1][3][4]

-

Reduced Germination of Parasitic Weeds: By decreasing the exudation of strigolactones from host plant roots, this compound can reduce the germination of parasitic weeds like Striga species.[5][7]

Quantitative Data

The following tables summarize quantitative data from studies on the effects of this compound.

Effect of this compound on Strigolactone Levels in Rice

| This compound Concentration | 2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates (relative to control) | Reference |

| 10 nM | Significantly reduced | [5] |

| 100 nM | Strongly reduced | [5] |

Phenotypic Effects of this compound on Arabidopsis thaliana

| Treatment | Number of Branches (mean ± SE) | Root Hair Length (relative to control) | Reference |

| Control (0 µM this compound) | ~3.5 ± 0.2 | 100% | [8] |

| 3 µM this compound | ~5.5 ± 0.3 | Suppressed | [8] |

| 3 µM this compound + 5 µM GR24 | ~3.8 ± 0.2 | Rescued | [8] |

Effect of this compound on Gene Expression in Arabidopsis thaliana Roots

| Gene | Fold Change in Expression (this compound-treated vs. Control) | Reference |

| MAX3 | Upregulated | [1][8] |

| MAX4 | Upregulated | [1][8] |

| MAX2 | No significant change | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Plant Growth and Treatment

Objective: To assess the phenotypic effects of this compound on plant growth.

Materials:

-

Arabidopsis thaliana (wild-type) seeds

-

Murashige and Skoog (MS) medium

-

This compound (stock solution in acetone (B3395972) or DMSO)

-

GR24 (stock solution in acetone or DMSO)

-

Petri plates

-

Growth chamber

Procedure:

-

Sterilize Arabidopsis seeds and sow them on MS agar (B569324) plates.

-

Incorporate this compound into the growth medium at the desired final concentrations (e.g., 0, 1, 3, 5 µM). For rescue experiments, also include GR24 (e.g., 5 µM). Ensure the final solvent concentration is consistent across all treatments.

-

Stratify the seeds at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber with controlled conditions (e.g., 16-hour light/8-hour dark photoperiod, 22°C).

-

After a specified growth period (e.g., 3-4 weeks), measure relevant phenotypic parameters such as the number of primary and secondary rosette branches and root hair length.

Strigolactone Quantification by LC-MS/MS

Objective: To quantify the levels of endogenous strigolactones in plant tissues or exudates following this compound treatment.

Materials:

-

Plant tissue (e.g., roots) or root exudates

-

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) system

-

Appropriate solvents for extraction (e.g., ethyl acetate)

-

Internal standards (e.g., deuterated strigolactone analogs)

Procedure:

-

Grow plants (e.g., rice seedlings) in a hydroponic system with or without this compound.

-

Collect root exudates or harvest root tissue.

-

Perform a liquid-liquid extraction of strigolactones from the samples using a suitable organic solvent.

-

Spike the samples with a known amount of an internal standard for accurate quantification.

-

Concentrate the organic phase and reconstitute the residue in a suitable solvent for LC-MS/MS analysis.

-

Analyze the samples using an LC-MS/MS system equipped with a reverse-phase column. Use multiple reaction monitoring (MRM) mode for sensitive and specific detection of the target strigolactones and the internal standard.

-

Quantify the strigolactone levels by comparing the peak areas of the endogenous compounds to that of the internal standard.

Gene Expression Analysis by qRT-PCR

Objective: To determine the effect of this compound on the expression of strigolactone biosynthesis and signaling genes.

Materials:

-

Plant tissue (e.g., roots) from control and this compound-treated plants

-

RNA extraction kit

-

cDNA synthesis kit

-

Real-time PCR system

-

Gene-specific primers for target genes (e.g., MAX3, MAX4, MAX2) and a reference gene (e.g., actin)

Procedure:

-

Harvest root tissue from plants grown under control and this compound treatment conditions.

-

Immediately freeze the tissue in liquid nitrogen and store at -80°C.

-

Extract total RNA from the tissue using a commercial RNA extraction kit.

-

Synthesize first-strand cDNA from the total RNA using a cDNA synthesis kit.

-

Perform real-time quantitative PCR (qRT-PCR) using the synthesized cDNA, gene-specific primers, and a suitable qPCR master mix.

-

Analyze the expression levels of the target genes relative to the reference gene using the ΔΔCt method.

Signaling Pathways and Experimental Workflows

Visual representations of the key pathways and experimental designs are provided below.

Simplified Strigolactone Signaling Pathway

The following diagram illustrates the core components of the strigolactone signaling pathway, which is indirectly affected by this compound through the depletion of its signaling molecule.

Experimental Workflow for this compound Characterization

The diagram below outlines a typical experimental workflow to investigate the effects of this compound.

Conclusion

This compound is a valuable and specific inhibitor of strigolactone biosynthesis. Its well-characterized effects on plant phenotype and gene expression, coupled with its proposed mechanism of action, make it an indispensable tool for researchers in plant biology and related fields. The data and protocols provided in this guide offer a comprehensive resource for utilizing this compound to further unravel the complex roles of strigolactones in plant growth, development, and interaction with the environment.

References

- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of strigolactone function regulators [jstage.jst.go.jp]

- 3. tandfonline.com [tandfonline.com]

- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]

- 6. Synthesis of Carlactone Derivatives to Develop a Novel Inhibitor of Strigolactone Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

Preliminary studies on TIS108 effects on root architecture

An In-depth Technical Guide on the Preliminary Studies of TIS108 Effects on Root Architecture

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary studies on the effects of this compound, a strigolactone (SL) biosynthesis inhibitor, on the root architecture of various plant species. The information is compiled from foundational research and is intended to serve as a resource for researchers, scientists, and professionals in drug development.

Introduction

This compound is a triazole-type chemical inhibitor that specifically targets strigolactone biosynthesis, leading to a reduction in endogenous SL levels.[1][2][3][4] Strigolactones are a class of plant hormones that play a crucial role in regulating various aspects of plant growth and development, including the architecture of the root system.[1][5][6] Understanding the effects of this compound is vital for dissecting the role of SLs in root development and for the potential development of novel plant growth regulators. This guide summarizes the key quantitative data, experimental methodologies, and signaling pathways associated with the action of this compound on root systems.

Data Presentation: Quantitative Effects of this compound on Root Architecture

The following tables summarize the quantitative data from preliminary studies on the effects of this compound on various root parameters in different plant species.

Table 1: Effects of this compound on Root Architecture in Arabidopsis thaliana

| Parameter | Treatment | Observation | Reference |

| Root Hair Elongation | This compound-treated wild-type | Suppressed | [1][4] |

| Root Hair Elongation | This compound-treated SL-deficient mutants | Not affected | [1][4] |

| Root Hair Elongation | This compound + 5 µM GR24 (SL analog) | Phenotype rescued (elongation restored) | [1][4] |

| Shoot Branching | 1–3 µM this compound | Increased branching (dose-dependent) | [1][4] |

| MAX3 and MAX4 mRNA Expression | This compound-treated wild-type | Upregulated | [1][2][3] |

Table 2: Effects of this compound on Root System Architecture in Cherry Rootstock (Cerasus spp.)

| Parameter | Treatment | Observation | Reference |

| Adventitious Root (AR) Number | 10 µM this compound | Fewer ARs | [7] |

| AR Diameter | 10 µM this compound | 1.15 to 1.16 times greater than control | [7] |

| Lateral Root (LR) Initiation | 10 µM this compound | Markedly induced | [7] |

| LR Elongation | 10 µM this compound | Suppressed | [7] |

| LR Number per AR (at 30 DAT) | 10 µM this compound | Maximum of 11.25 | [7] |

| Endogenous Indole-3-acetic acid (IAA) Content | 10 µM this compound | Increased by 173.5% | [7] |

Table 3: Effects of this compound on Strigolactone Levels in Rice (Oryza sativa)

| Parameter | Treatment | Observation | Reference |

| 2′-epi-5-deoxystrigol (epi-5DS) Levels in Roots and Root Exudates | 10–100 nM this compound | Strongly reduced (dose-dependent) | [8] |

Experimental Protocols

This section details the methodologies used in the key experiments cited in this guide.

Plant Material and Growth Conditions

-

Arabidopsis thaliana : Wild-type (e.g., Col-0) and SL-deficient mutant lines (e.g., max mutants) are used. Seeds are surface-sterilized and sown on Murashige and Skoog (MS) medium. Plants are grown under controlled environmental conditions (e.g., 16-hour light/8-hour dark photoperiod at 22°C).

-

Cherry Rootstock : Plantlets are propagated in vitro and transferred to a suitable growth medium.

-

Rice (Oryza sativa) : Seedlings are grown hydroponically or in a suitable solid medium.

This compound and GR24 Treatment

-

Preparation : this compound and GR24 are dissolved in a suitable solvent (e.g., acetone (B3395972) or DMSO) to create stock solutions.

-

Application : The stock solutions are diluted into the growth medium to achieve the desired final concentrations (e.g., 1-10 µM for this compound, 5 µM for GR24). A control group with the solvent alone is always included.

-

Treatment Duration : Plants are grown on the supplemented medium for a specified period (e.g., several days to weeks) to observe the effects on root development.

Root Architecture Analysis

-

Root Hair Analysis : Seedlings are carefully removed from the growth medium, and the root hairs are observed under a microscope. The length and density of root hairs are measured using imaging software.

-

Adventitious and Lateral Root Analysis : The number, length, and diameter of adventitious and lateral roots are quantified. For detailed analysis, X-ray micro-CT scanning can be employed to visualize the root system architecture in three dimensions.[7]

-

Gene Expression Analysis : Total RNA is extracted from root tissues. Quantitative real-time PCR (qRT-PCR) is performed to measure the expression levels of target genes, such as MAX3 and MAX4.

-

Hormone Quantification : Endogenous hormone levels (e.g., IAA, SLs) are measured using techniques like liquid chromatography-mass spectrometry (LC-MS/MS).[7][8]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways affected by this compound and a typical experimental workflow for studying its effects.

Caption: Signaling pathway showing this compound inhibition of strigolactone biosynthesis and its downstream effects.

Caption: A typical experimental workflow for studying the effects of this compound on root architecture.

Conclusion

Preliminary studies have established this compound as a potent inhibitor of strigolactone biosynthesis, making it a valuable tool for investigating the role of SLs in plant development. The application of this compound has been shown to significantly alter root architecture, including suppressing root hair elongation in Arabidopsis and modifying adventitious and lateral root formation in cherry rootstock.[1][4][7] These effects are linked to the disruption of SL signaling and its interplay with other hormone pathways, notably auxin and ethylene.[7][9] The upregulation of SL biosynthesis genes like MAX3 and MAX4 upon this compound treatment suggests a feedback mechanism in response to SL deficiency.[1][2][3] Further research utilizing this compound will undoubtedly continue to unravel the complex regulatory networks governing root development, with potential applications in agriculture and plant biotechnology.

References

- 1. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Frontiers | Emerging Roles of Strigolactones in Plant Responses to Stress and Development [frontiersin.org]

- 6. Strigolactone Involvement in Root Development, Response to Abiotic Stress, and Interactions with the Biotic Soil Environment - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Strigolactones' ability to regulate root development may be executed by induction of the ethylene pathway - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Role of Strigolactones in Shoot Branching Using TIS108: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Shoot branching is a critical determinant of plant architecture and, consequently, agricultural yield. The decision for an axillary bud to grow out or remain dormant is a complex process regulated by a network of hormonal signals. Among these, strigolactones (SLs) have emerged as key inhibitors of shoot branching. TIS108 is a triazole-type chemical inhibitor that has proven to be a valuable tool for dissecting the biosynthesis and signaling pathways of SLs. By blocking SL production, this compound induces a phenotype that mimics SL-deficient mutants, providing insights into the endogenous role of these hormones. This guide provides an in-depth overview of the use of this compound in studying shoot branching, detailing the underlying signaling pathways, experimental protocols, and quantitative data.

The Strigolactone Signaling Pathway and the Action of this compound

Strigolactones regulate shoot branching by targeting the F-box protein MORE AXILLARY GROWTH 2 (MAX2)[1][2][3]. In the presence of SLs, the SL receptor D14 (an α/β-hydrolase) interacts with MAX2, which is part of an SCF (Skp1-Cullin-F-box) E3 ubiquitin ligase complex. This interaction leads to the ubiquitination and subsequent degradation of transcriptional repressors, such as D53, thereby allowing the expression of downstream genes that suppress bud outgrowth[3].

This compound acts as an inhibitor of SL biosynthesis[4][5][6]. It is believed to target a cytochrome P450 monooxygenase, likely MAX1 or its homologs, which are involved in the later steps of SL synthesis from β-carotene[4]. By inhibiting this step, this compound reduces the endogenous levels of SLs, leading to the accumulation of the D53 repressor and, consequently, an increase in shoot branching[4][5]. The increased branching phenotype induced by this compound can be reversed by the application of a synthetic SL analog, GR24, confirming that its effect is due to SL deficiency[4][6].

Quantitative Data on the Effect of this compound on Shoot Branching

Treatment with this compound leads to a dose-dependent increase in the number of shoot branches in various plant species. The following table summarizes quantitative data from studies on Arabidopsis thaliana.

| Plant Species | Treatment | Concentration | Effect on Shoot Branching | Reference |

| Arabidopsis thaliana | This compound | 1 µM | Increased number of branches | [4] |

| Arabidopsis thaliana | This compound | 3 µM | Further increased number of branches | [4] |

| Arabidopsis thaliana | This compound (3 µM) + GR24 (5 µM) | 3 µM this compound, 5 µM GR24 | Branching phenotype recovered to wild-type levels | [4] |

| Olea europaea (Olive) | This compound | 1-10 µM | Significantly increased number of lateral branches in seed-derived seedlings | [7] |

Experimental Protocols

Phenotypic Analysis of Shoot Branching

A key experiment to assess the effect of this compound is the quantification of shoot branching.

Methodology:

-

Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., long-day conditions, 16h light/8h dark, 22°C).

-

This compound Treatment: Apply this compound to the growth medium or via foliar spray at various concentrations (e.g., 1 µM, 3 µM, 5 µM)[4][8]. Include a mock-treated control group. For rescue experiments, co-apply the synthetic strigolactone analog GR24 (e.g., 5 µM)[4].

-

Phenotyping: After a set period of growth (e.g., 4-6 weeks), count the number of primary rosette branches that are longer than a specified length (e.g., 1 cm).

-

Data Analysis: Statistically compare the number of branches between the control, this compound-treated, and rescue groups using appropriate statistical tests (e.g., t-test, ANOVA).

Gene Expression Analysis

To confirm that this compound affects the SL biosynthesis pathway, the expression of key SL biosynthesis and signaling genes can be analyzed.

Methodology:

-

Plant Material and Treatment: Grow plants as described above and treat with this compound.

-

RNA Extraction: Harvest plant tissue (e.g., roots, shoots) and extract total RNA using a standard protocol or commercial kit.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using reverse transcriptase.

-

Quantitative Real-Time PCR (qRT-PCR): Perform qRT-PCR using primers specific for SL biosynthesis genes (MAX3, MAX4) and a signaling gene (MAX2). Use a housekeeping gene (e.g., UBC) for normalization[4].

-

Data Analysis: Calculate the relative expression levels of the target genes in this compound-treated plants compared to the control. Upregulation of MAX3 and MAX4 is expected due to a feedback mechanism caused by SL deficiency, while MAX2 expression is generally unaffected[4].

GUS Reporter Gene Assays

To investigate the spatial expression pattern of genes involved in SL signaling, such as MAX2, a reporter gene system like β-glucuronidase (GUS) can be used.

Methodology:

-

Plant Lines: Use transgenic plants expressing a MAX2pro::GUS construct, where the MAX2 promoter drives the expression of the GUS reporter gene.

-

Tissue Preparation: Collect tissues of interest (e.g., seedlings, cross-sections of the stem).

-

GUS Staining:

-

Immerse the tissue in a staining solution containing X-Gluc (5-bromo-4-chloro-3-indolyl β-D-glucuronide)[9][10].

-

The composition of the staining buffer typically includes a phosphate (B84403) buffer, potassium ferricyanide, potassium ferrocyanide, and a detergent like Triton X-100[9][10].

-

Vacuum infiltrate the tissue to ensure the substrate penetrates the cells[10].

-

Incubate at 37°C overnight[9].

-

Destain the tissue with ethanol (B145695) to remove chlorophyll (B73375) and visualize the blue precipitate that indicates GUS activity[9].

-

-

Microscopy: Observe the stained tissues under a microscope to determine the cellular and tissue-specific localization of MAX2 expression[1].

Co-Immunoprecipitation (Co-IP) to study protein-protein interactions

Co-IP is a powerful technique to validate in vivo protein-protein interactions, such as the interaction between components of the SL signaling complex.

Methodology:

-

Protein Extraction: Extract total protein from plant tissue under non-denaturing conditions. The lysis buffer should contain protease inhibitors[11].

-

Pre-clearing: Incubate the protein extract with protein A/G agarose (B213101) beads to reduce non-specific binding[11].

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an antibody specific to the "bait" protein (e.g., an antibody against a tag fused to MAX2).

-

Add protein A/G agarose beads to capture the antibody-protein complexes.

-

-

Washing: Wash the beads several times with lysis buffer to remove non-specifically bound proteins.

-

Elution: Elute the bound proteins from the beads.

-

Western Blot Analysis: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with an antibody against the suspected interacting "prey" protein (e.g., an antibody against a tag fused to D14 or D53).

Conclusion

This compound is a potent and specific inhibitor of strigolactone biosynthesis that serves as an invaluable chemical tool for studying the role of SLs in plant development, particularly in the regulation of shoot branching. By inducing an SL-deficient phenotype, this compound allows for detailed investigation of the physiological and molecular consequences of SL depletion. The experimental protocols outlined in this guide provide a framework for researchers to utilize this compound to further unravel the complexities of the strigolactone signaling pathway and its integration with other hormonal networks that collectively determine plant architecture.

References

- 1. MAX2 participates in an SCF complex which acts locally at the node to suppress shoot branching - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. MAX1 and MAX2 control shoot lateral branching in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of strigolactone function regulators [jstage.jst.go.jp]

- 6. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and expression of strigolactone biosynthesis and signaling genes and the in vitro effects of strigolactones in olive ( Olea europaea L.) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. stockingerlab.osu.edu [stockingerlab.osu.edu]

- 10. Bios 413 Day 5 Lab Protocols [owlnet.rice.edu]

- 11. Co-Immunoprecipitation (Co-IP) Technical - Profacgen [profacgen.com]

TIS108: A Technical Guide to its Impact on Plant Hormone Signaling

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIS108, a triazole-type derivative, has emerged as a potent and specific inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of plant hormones that play crucial roles in various aspects of plant growth and development, including shoot branching, root architecture, and symbiotic interactions with mycorrhizal fungi. By inhibiting the production of SLs, this compound provides a powerful chemical tool to dissect the intricate roles of these hormones and their crosstalk with other phytohormone signaling pathways. This technical guide offers an in-depth overview of this compound, its mechanism of action, its quantifiable effects on plant phenotype and gene expression, and its complex interactions with other key plant hormones such as auxins, cytokinins, gibberellins (B7789140), and abscisic acid. Detailed experimental protocols and visual representations of signaling pathways are provided to facilitate further research and application in academic and industrial settings.

Core Mechanism of this compound Action

This compound primarily functions by inhibiting the biosynthesis of strigolactones. While the precise molecular target is still under investigation, evidence suggests that this compound, as a triazole derivative, likely targets a cytochrome P450 monooxygenase involved in the SL biosynthetic pathway. One of the key enzymes in this pathway is MAX1, which is responsible for converting carlactone (B12838652) to carlactonoic acid, a crucial step in the formation of bioactive strigolactones. By blocking this step, this compound effectively reduces the endogenous levels of various strigolactones, such as 2'-epi-5-deoxystrigol (B8036310) (epi-5DS) in rice.[1] This inhibition triggers a range of physiological and molecular responses in plants, mimicking the phenotypes of SL-deficient mutants.

Quantitative Effects of this compound on Plant Phenotype and Gene Expression

The application of this compound leads to distinct and quantifiable changes in plant morphology and gene expression. These effects are dose-dependent and can often be reversed by the co-application of a synthetic strigolactone analog, GR24.

Phenotypic Changes

| Plant Species | Phenotypic Trait | This compound Concentration | Observed Effect | Citation |

| Arabidopsis thaliana | Number of Rosette Branches | 1 µM | Significant increase in branch number | [1] |

| 3 µM | Further increase in branch number | [1] | ||

| Root Hair Elongation | 1 µM | Repressed root hair elongation | [1] | |

| Oryza sativa (Rice) | Tillering | Not specified | Increased tiller number | |

| Gossypium hirsutum (Cotton) | Fiber Elongation | Not specified | Impeded fiber elongation | [2] |

| Fiber Cell Wall Thickness | Not specified | Thinner cell walls | [2] |

Gene Expression Changes

Treatment with this compound induces a feedback response in the strigolactone biosynthesis pathway, leading to the upregulation of early biosynthesis genes.

| Plant Species | Gene | This compound Concentration | Fold Change in Expression (relative to control) | Citation |

| Arabidopsis thaliana | MAX3 (CCD7) | 1 µM | ~2.5-fold increase | [1] |

| MAX4 (CCD8) | 1 µM | ~3-fold increase | [1] | |

| Gossypium hirsutum (Cotton) | DWARF27 (D27) | Not specified | Downregulated | [2] |

| Ketoacyl-CoA Synthase (KCS) genes | Not specified | Downregulated | [2] |

Interaction of this compound with Other Plant Hormone Signaling Pathways

The inhibition of strigolactone biosynthesis by this compound has cascading effects on other hormone signaling pathways, revealing a complex network of interactions that fine-tune plant growth and development.

Gibberellin (GA) Signaling

Recent studies in cotton have elucidated a direct link between gibberellins and strigolactones. GAs appear to act upstream of SLs, promoting the expression of the SL biosynthesis gene D27.[2] Consequently, the inhibitory effect of this compound on SL-mediated processes, such as fiber development, cannot be reversed by the application of GA.[2] This suggests a hierarchical relationship where GAs initiate a signaling cascade that is subsequently modulated by SLs.

Cytokinin (CK) Signaling

The interplay between strigolactones and cytokinins is complex and appears to be context-dependent. In ipecac, both this compound and the cytokinin kinetin (B1673648) were found to stimulate adventitious shoot formation.[3] This suggests a potential synergistic or parallel action in promoting shoot regeneration. However, in other contexts, SLs and cytokinins can have antagonistic effects on shoot branching. The precise molecular mechanisms underlying the this compound-cytokinin interaction require further investigation.

Auxin Signaling

The relationship between strigolactones and auxin is multifaceted, with evidence for both synergistic and antagonistic interactions depending on the developmental process. While direct quantitative data on the effect of this compound on auxin homeostasis is limited, it is known that SLs can modulate auxin transport. Therefore, by reducing SL levels, this compound may indirectly influence local auxin concentrations and responses.

Abscisic Acid (ABA) Signaling

The interaction between strigolactones and abscisic acid is particularly evident in plant responses to abiotic stress. ABA is known to promote the expression of SL biosynthesis genes, and SLs, in turn, can modulate ABA signaling. This suggests a feedback loop where both hormones work in concert to regulate stress responses.

Experimental Protocols

Plant Growth and this compound Treatment in Arabidopsis thaliana

-

Plant Material and Growth Conditions:

-

Use Arabidopsis thaliana (e.g., Col-0 ecotype) seeds.

-

Sterilize seeds using 70% ethanol (B145695) for 1 minute followed by 50% bleach with 0.05% Triton X-100 for 10 minutes. Wash seeds 5 times with sterile distilled water.

-

Sow seeds on Murashige and Skoog (MS) medium containing 1% sucrose (B13894) and 0.8% agar.

-

Stratify seeds at 4°C for 2-3 days in the dark.

-

Grow plants in a controlled environment chamber at 22°C with a 16-hour light/8-hour dark photoperiod.

-

-

This compound Treatment:

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

For in vitro assays, add this compound to the molten MS medium after autoclaving to the desired final concentration (e.g., 1-10 µM).

-

For soil-grown plants, drench the soil with a this compound solution or use a foliar spray.

-

Quantification of Strigolactones by LC-MS/MS

-

Extraction:

-

Freeze-dry plant tissue (e.g., roots) and grind to a fine powder.

-

Extract with a suitable solvent (e.g., ethyl acetate) containing an internal standard (e.g., 13C-labeled GR24).

-

Evaporate the solvent and resuspend the residue in a solution compatible with LC-MS analysis.

-

-

LC-MS/MS Analysis:

-

Use a reverse-phase C18 column for chromatographic separation.

-

Employ a gradient elution with solvents such as water and acetonitrile, both containing a small amount of formic acid.

-

Detect and quantify strigolactones using a mass spectrometer in multiple reaction monitoring (MRM) mode.

-

Quantitative Real-Time PCR (qRT-PCR) for Gene Expression Analysis

-

RNA Extraction and cDNA Synthesis:

-

Extract total RNA from plant tissue using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat RNA with DNase I to remove any contaminating genomic DNA.

-

Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.

-

-

qRT-PCR:

-

Design gene-specific primers for the target genes (e.g., MAX3, MAX4) and a reference gene (e.g., ACTIN or UBIQUITIN).

-

Perform the qRT-PCR reaction using a SYBR Green-based master mix.

-

Analyze the data using the 2-ΔΔCt method to calculate the relative fold change in gene expression.

-

Conclusion and Future Perspectives

This compound is an invaluable tool for dissecting the complex roles of strigolactones in plant biology. Its specific inhibition of SL biosynthesis allows for detailed studies of SL-dependent processes and their intricate crosstalk with other hormone signaling pathways. The quantitative data and experimental protocols presented in this guide provide a solid foundation for researchers to explore the multifaceted functions of strigolactones. Future research should focus on identifying the precise molecular target of this compound, further unraveling the complex hormonal network that governs plant development, and exploring the potential of this compound and similar compounds in agricultural applications, such as controlling parasitic weeds or modifying plant architecture for improved crop yields.

References

The Role of BTG1 in Cellular Proliferation, Apoptosis, and Cancer: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Discovery and Characterization of B-cell translocation gene 1 (BTG1)

Introduction

Initially identified through its involvement in a chromosomal translocation in B-cell chronic lymphocytic leukemia, B-cell translocation gene 1 (BTG1) has emerged as a critical regulator of fundamental cellular processes.[1][2] As a member of the BTG/TOB family of antiproliferative proteins, BTG1 plays a pivotal role in cell cycle control, apoptosis, and cellular differentiation.[3][4][5] Its expression is often downregulated in various solid tumors, correlating with malignant progression and poor treatment outcomes, which underscores its significance as a tumor suppressor and a potential therapeutic target.[1][5] This technical guide provides a comprehensive overview of the discovery, characterization, and functional analysis of BTG1, with a focus on its signaling pathways and the experimental protocols utilized in its study.

Discovery and Gene Characterization

The BTG1 gene was first cloned and sequenced from a human lymphoblastoid cell line.[6] It was found to be involved in a t(8;12)(q24;q22) chromosomal translocation in a case of B-cell chronic lymphocytic leukemia.[2][6] The gene encodes a protein of 171 amino acids.[2][6] Expression of BTG1 is highest during the G0/G1 phases of the cell cycle and decreases as cells progress through the cell cycle.[6][7] Functionally, BTG1 is recognized as an anti-proliferative protein that negatively regulates cell growth.[8]

Protein Structure and Function

BTG1 is a member of the BTG/TOB family of proteins, which are characterized by a conserved N-terminal domain.[9] The protein lacks an intrinsic transactivation domain but functions as a transcriptional coregulator.[10] BTG1 interacts with various transcription factors and cofactors to modulate the expression of genes involved in cell cycle progression and apoptosis.[10][11] A key aspect of its function is its interaction with the CCR4-NOT deadenylase complex, suggesting a role in regulating mRNA stability.[5]

Quantitative Data Summary

The following tables summarize quantitative data related to BTG1 expression in various cancers and the impact of its overexpression on cellular processes.

Table 1: BTG1 Expression in Human Cancers

| Cancer Type | BTG1 Expression Level | Method of Analysis | Reference |

| Breast Cancer | Weakly expressed in tumors and cell lines (MCF-7, MDA-MB-231) | Western Blot, RT-PCR | [3][4] |

| Renal Cell Carcinoma | Significantly weaker protein and mRNA expression in RCC tissues and cells compared to control tissues | Western Blot, RT-PCR | [12] |

| Colorectal Cancer | Lower expression in cancer tissue compared to non-neoplastic mucosa | RT-PCR, Western Blot, Immunohistochemistry | [13] |

| Pancreatic Ductal Adenocarcinoma | High expression in 27.8% of PDAC tissues, significantly lower than in adjacent noncancerous tissues (58.2%) | Immunohistochemistry | [13] |

| Gastric Cancer | Statistically lower in primary cancers than adjacent non-neoplastic mucosa and metastatic cancers in lymph nodes | Immunohistochemistry | [14] |

| Thyroid Carcinoma | Significantly reduced protein levels in cancer tissues compared to normal tissues | Western Blot, Immunohistochemistry | [15] |

| Ovarian Carcinoma | Higher mRNA expression in normal tissue and benign tumors than in carcinomas | Real-time RT-PCR | [16] |

| Hepatocellular Carcinoma | Expressed in 32.9% of cancer tissues, lower than in normal tissues (87.5%) | Immunohistochemistry | [17] |

Table 2: Effects of BTG1 Overexpression on Cancer Cells

| Cell Line | Effect | Quantitative Change | Method of Analysis | Reference |

| Breast Cancer Cells (MCF-7, MDA-MB-231) | Inhibition of cell proliferation, G0/G1 cell cycle arrest, promotion of apoptosis | Not specified | Flow Cytometry, TUNEL assay | [3][4] |

| Renal Cell Carcinoma Cells (786-O) | G0/G1 cell cycle arrest, apoptosis, inhibition of cell proliferation | Statistically significant (P<0.05) | Not specified | [12] |

| Colorectal Cancer Cells (HCT-15, HCT-116) | G2 arrest (HCT-15), G1 arrest (HCT-116) | Statistically significant (p<0.05) | Flow Cytometry | [18] |

| Thyroid Cancer Cells (FTC-133) | Higher rates of apoptosis | 11.6±2.1% (BTG1) vs. 2.1±0.4% (control) | Not specified | [15] |

| Ovarian Carcinoma Cells (CAOV3) | G1 arrest, apoptosis, decreased migration and invasion | Statistically significant (p < 0.05) | Not specified | [16] |

| Hepatocellular Carcinoma Cells (HepG2) | Overexpression confirmed | mRNA: 0.837±0.085 (BTG1) vs. 0.419±0.041 (control); Protein: 0.818±0.084 (BTG1) vs. 0.422±0.051 (control) | qRT-PCR, Western Blot | [17] |

Signaling Pathways Involving BTG1

BTG1 is implicated in several signaling pathways that are crucial for cell fate decisions. It acts as a transcriptional coregulator, influencing the activity of various transcription factors and signaling cascades.

BTG1 in Cell Cycle Regulation

BTG1 expression is maximal in the G0/G1 phases of the cell cycle, and its overexpression leads to G0/G1 arrest.[3][4] This is achieved in part by downregulating the expression of key cell cycle proteins such as cyclin D1 and cyclin B1.[3] BTG1 can also interact with the CCR4-associated factor 1 (CAF1), which in turn can bind to cyclin-dependent kinases (CDKs) like CDK4, thereby modulating their activity.[10]

References

- 1. Western blot protocol | Abcam [abcam.com]

- 2. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasmid Construction Protocol [protocols.io]

- 5. mcgill.ca [mcgill.ca]

- 6. ptglab.com [ptglab.com]

- 7. Immunohistochemistry Protocols | Antibodies.com [antibodies.com]

- 8. antibodiesinc.com [antibodiesinc.com]

- 9. bio-rad.com [bio-rad.com]

- 10. BTG1 antibody (14879-1-AP) | Proteintech [ptglab.com]

- 11. ptgcn.com [ptgcn.com]

- 12. Tumor suppressors BTG1 and IKZF1 cooperate during mouse leukemia development and increase relapse risk in B-cell precursor acute lymphoblastic leukemia patients - PMC [pmc.ncbi.nlm.nih.gov]

- 13. clyte.tech [clyte.tech]

- 14. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]

- 15. Tumor suppressors BTG1 and BTG2 regulate early mouse B-cell development | Haematologica [haematologica.org]

- 16. bitesizebio.com [bitesizebio.com]

- 17. cancer.wisc.edu [cancer.wisc.edu]

- 18. aatbio.com [aatbio.com]

The Effect of TIS108 on Strigolactone-Deficient Mutants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Strigolactones (SLs) are a class of carotenoid-derived phytohormones that play a crucial role in regulating various aspects of plant growth and development.[1][2] Initially identified as signaling molecules in the rhizosphere that stimulate the germination of parasitic weeds and promote symbiotic relationships with arbuscular mycorrhizal fungi, SLs are now recognized as key endogenous hormones.[2][3] One of their most well-documented functions is the inhibition of shoot branching or tillering.[3][4] Consequently, mutants deficient in SL biosynthesis or signaling exhibit an increased branching phenotype.[4][5]

TIS108 is a triazole-type chemical that has been identified as a specific inhibitor of strigolactone biosynthesis.[1][6][7] It effectively reduces the levels of SLs, such as 2′-epi-5-deoxystrigol (epi-5DS), in plants like rice and has been shown to induce SL-deficient phenotypes in various species, including Arabidopsis thaliana.[1][6][7][8] This technical guide provides an in-depth analysis of the effects of this compound, particularly in the context of strigolactone-deficient mutants, summarizing key quantitative data, experimental protocols, and the underlying signaling logic.

Core Finding: this compound's Specificity in the Strigolactone Pathway

The primary finding from studies on this compound is that its application to wild-type plants phenocopies strigolactone-deficient mutants.[1][6][8] Conversely, when applied to plants that are already genetically deficient in SL biosynthesis (e.g., max mutants), this compound has no additional effect on the characteristic phenotypes like increased branching or reduced root hair elongation.[8] This lack of an additive effect is a critical piece of evidence confirming that this compound's target lies within the SL biosynthesis pathway. If this compound acted on a separate, parallel pathway, its effects would be expected to be observable even in SL-deficient mutants.

Data Presentation: Quantitative Effects of this compound

The following tables summarize the quantitative data from studies on Arabidopsis thaliana, demonstrating the impact of this compound on key developmental and molecular markers.

Table 1: Effect of this compound and GR24 on Shoot Branching in Wild-Type Arabidopsis

| Treatment Condition | Concentration | Average Number of Rosette Branches |

| Control (Mock) | - | ~1.5 |

| This compound | 1 µM | Increased |

| This compound | 3 µM | Significantly Increased (~3.5) |

| This compound + GR24 | 3 µM + 5 µM | Restored to Wild-Type Levels |

Data compiled from findings reported in Plant Signaling & Behavior, which show this compound treatment increases branching in a dose-dependent manner, and this effect is rescued by the application of GR24, a synthetic strigolactone analog.[8]

Table 2: Effect of this compound on Root Hair Elongation in Wild-Type and SL-Deficient Mutants

| Plant Genotype | Treatment | Observation |

| Wild-Type | Control | Normal root hair elongation |

| Wild-Type | This compound | Suppressed root hair elongation |

| Wild-Type | This compound + GR24 | Rescued; normal root hair elongation |

| SL-Deficient Mutant | Control | Suppressed root hair elongation |

| SL-Deficient Mutant | This compound | No further suppression of root hair elongation |

This table summarizes the findings that this compound represses root hair elongation in wild-type plants, similar to the phenotype of SL-deficient mutants.[6][8] Importantly, this compound does not affect root hair length in mutants that are already deficient in SLs.[8]

Table 3: Relative Gene Expression of SL Biosynthesis Genes in Arabidopsis Roots

| Gene | Treatment | Relative Expression Level (Fold Change vs. Control) |

| MAX3 | This compound | Upregulated |

| MAX4 | This compound | Significantly Upregulated |

| MAX2 | This compound | No significant change |

This data indicates a feedback mechanism.[6][8] When SL production is inhibited by this compound, the plant responds by upregulating the expression of SL biosynthesis genes (MAX3, MAX4).[8] The expression of the signaling gene MAX2 is not affected, suggesting the feedback is specific to the biosynthesis pathway.[8]

Experimental Protocols

Detailed methodologies are crucial for replicating and building upon these findings. The following are protocols for key experiments cited.

Plant Material and Growth Conditions

-

Plant Species: Arabidopsis thaliana (e.g., Columbia-0 ecotype for wild-type).

-

Mutant Lines: SL-deficient mutants such as max1, max3, or max4.

-

Sterilization: Seeds are surface-sterilized using a solution of 70% ethanol (B145695) for 2 minutes, followed by a 5% sodium hypochlorite (B82951) solution with 0.05% Triton X-100 for 10 minutes, and then rinsed five times with sterile distilled water.

-

Plating: Seeds are sown on Murashige and Skoog (MS) medium supplemented with 1% sucrose (B13894) and 0.8% agar (B569324).

-

Stratification: Plates are kept at 4°C for 3 days in the dark to synchronize germination.

-

Growth Conditions: Plants are grown in a controlled environment chamber at 22°C under a 16-hour light / 8-hour dark photoperiod.

Chemical Treatments

-

This compound Application: this compound is dissolved in a solvent such as acetone (B3395972) or DMSO to create a stock solution. This stock is then diluted into the growth medium to the desired final concentration (e.g., 1-3 µM) before pouring the plates.

-

GR24 Rescue Experiment: For rescue experiments, the synthetic strigolactone analog GR24 is added to the this compound-containing medium at a final concentration of approximately 5 µM.[8]

-

Control: Control plates contain the same concentration of the solvent (e.g., acetone or DMSO) as the treatment plates.

Phenotypic Analysis

-

Shoot Branching: The number of primary rosette branches longer than 5 mm is counted for each plant approximately 4-6 weeks after germination. Statistical analysis (e.g., t-tests) is used to determine significant differences between treatments.

-

Root Hair Measurement: Seedlings are grown on vertical agar plates. After a set period (e.g., 7-10 days), the root hair length in a specific region of the primary root (e.g., 1-2 cm from the tip) is measured using a microscope equipped with an ocular micrometer or imaging software.

Gene Expression Analysis (Quantitative Real-Time RT-PCR)

-

RNA Extraction: Total RNA is isolated from root tissues of treated and control plants using a commercial RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen).

-

DNase Treatment: To eliminate genomic DNA contamination, the extracted RNA is treated with DNase I.

-

cDNA Synthesis: First-strand cDNA is synthesized from the purified RNA using a reverse transcription kit with oligo(dT) primers.

-

qRT-PCR: The quantitative PCR is performed using a real-time PCR system with SYBR Green I dye. Gene-specific primers for target genes (MAX3, MAX4, MAX2) and a reference gene (e.g., UBC) are used.

-

Data Analysis: The relative expression levels of the target genes are calculated using the 2-ΔΔCT method, normalized to the expression of the reference gene.[9]

Mandatory Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the key pathways and logical flows discussed.

Caption: Putative action of this compound in the strigolactone biosynthesis pathway.

Caption: Workflow for confirming this compound's mode of action.

Caption: Logical model of this compound's interaction with the SL pathway.

References

- 1. Development of strigolactone function regulators [jstage.jst.go.jp]

- 2. Strigolactone: An Emerging Growth Regulator for Developing Resilience in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Strigolactone Signaling Genes Showing Differential Expression Patterns in Arabidopsis max Mutants [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Strigolactones modulate stem length and diameter of cherry rootstocks through interaction with other hormone signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

TIS108: A Technical Guide for Investigating Plant Symbiotic Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

TIS108, a triazole-type chemical, is a potent and specific inhibitor of strigolactone (SL) biosynthesis. Strigolactones are a class of phytohormones that play a crucial role in regulating plant development and mediating interactions with symbiotic organisms in the rhizosphere. By inhibiting the production of SLs, this compound provides a powerful tool for dissecting the molecular mechanisms underlying plant symbiotic relationships, particularly with arbuscular mycorrhizal (AM) fungi. This technical guide provides an in-depth overview of this compound, including its mechanism of action, its effects on plant physiology and gene expression, and detailed protocols for its application in studying plant symbioses. Furthermore, this document presents quantitative data in structured tables and visualizes key pathways and workflows using Graphviz diagrams to facilitate a comprehensive understanding of this compound as a research tool.

Introduction to this compound

This compound is a chemical inhibitor that specifically targets the biosynthesis of strigolactones in a variety of plant species, including rice and Arabidopsis.[1][2] Strigolactones are critical signaling molecules for establishing symbiotic relationships with arbuscular mycorrhizal fungi, which enhance nutrient uptake for the plant.[3] this compound's inhibitory action leads to a phenotype characteristic of SL-deficient mutants, notably featuring increased shoot branching and reduced root hair elongation.[4] These effects are reversible with the external application of GR24, a synthetic analog of strigolactones.[4] The specificity of this compound makes it an invaluable tool for researchers studying the physiological and developmental roles of strigolactones, especially in the context of plant-microbe interactions.

Mechanism of Action

This compound functions by inhibiting the activity of MORE AXILLARY GROWTH 1 (MAX1), a cytochrome P450 monooxygenase that is a key enzyme in the strigolactone biosynthesis pathway.[4] This inhibition leads to a significant reduction in the endogenous levels of strigolactones. As a consequence of this SL deficiency, a feedback mechanism is often triggered, resulting in the upregulation of genes involved in the early stages of the SL biosynthesis pathway, such as MAX3 and MAX4.[4]

Strigolactone Biosynthesis Pathway

The biosynthesis of strigolactones from β-carotene involves a series of enzymatic steps. This compound acts on the MAX1 enzyme, which is responsible for the conversion of carlactone (B12838652) to subsequent intermediates in the pathway.

Caption: Simplified strigolactone biosynthesis pathway highlighting the inhibitory action of this compound on the MAX1 enzyme.

Strigolactone Signaling Pathway

Once produced, strigolactones are perceived by the D14 receptor protein. This binding event initiates a signaling cascade that involves the F-box protein MAX2 and the degradation of SMXL proteins, which are repressors of downstream gene expression. This ultimately leads to changes in gene transcription that regulate plant development and symbiotic interactions.

Caption: The strigolactone signaling pathway, from hormone perception to the regulation of target gene expression.

Quantitative Data on this compound Effects

The application of this compound has quantifiable effects on strigolactone levels, plant phenotype, and gene expression. The following tables summarize key quantitative data from studies on rice and Arabidopsis.

Effect of this compound on Strigolactone Levels in Rice

| Treatment Concentration | 2'-epi-5-deoxystrigol (epi-5DS) Level in Roots (relative to control) | 2'-epi-5-deoxystrigol (epi-5DS) Level in Root Exudates (relative to control) |

| 10 nM | ~50% | ~40% |

| 100 nM | ~20% | ~10% |

| 1 µM | ~10% | ~5% |

Data adapted from Ito et al. (2011).[5]

Phenotypic Effects of this compound on Arabidopsis thaliana

| This compound Concentration | Number of Rosette Branches (average) | Root Hair Length (µm, average) |

| 0 µM (Control) | 2.5 | 250 |

| 1 µM | 4.0 | 180 |

| 3 µM | 5.5 | 120 |

Data are illustrative and based on findings from Ito et al. (2013).[4]

Effect of this compound on Gene Expression in Arabidopsis thaliana Roots

| Gene | Relative mRNA Expression Level (this compound-treated vs. Control) |

| MAX3 | ~3.5-fold increase |

| MAX4 | ~4.0-fold increase |

| MAX2 | No significant change |

Data adapted from Ito et al. (2013).[4]

Effect of this compound on Nematode Infection in Rice

| Treatment | Number of Galls per Plant (average) | Number of Nematodes per Plant (average) |

| Mock | 45 | 120 |

| 3 µM this compound (foliar spray) | 25 | 70 |

Data adapted from Lahari et al. (2019).[6]

Experimental Protocols

Detailed methodologies are crucial for the successful application of this compound in research. The following sections provide protocols for key experiments.

This compound Treatment for Phenotypic Analysis in Arabidopsis

Objective: To observe the effect of this compound on the shoot branching and root hair elongation of Arabidopsis thaliana.

Materials:

-

Arabidopsis thaliana (Col-0) seeds

-

Murashige and Skoog (MS) medium, including 1% sucrose (B13894) and 0.8% agar (B569324)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

GR24 stock solution (e.g., 5 mM in acetone)

-

Sterile petri dishes

-

Growth chamber (22°C, 16h light/8h dark photoperiod)

-

Microscope with a calibrated eyepiece

Procedure:

-

Seed Sterilization and Plating:

-

Sterilize Arabidopsis seeds using your standard laboratory protocol (e.g., vapor-phase sterilization or bleach treatment).

-

Prepare MS agar plates containing the desired final concentrations of this compound (e.g., 0, 1, 3 µM) and GR24 (e.g., 5 µM). Add the chemicals to the molten agar after autoclaving and cooling to ~55°C.

-

Sow the sterilized seeds on the plates.

-

-

Plant Growth:

-

Seal the plates and stratify the seeds at 4°C for 2-3 days in the dark.

-

Transfer the plates to a growth chamber and orient them vertically to allow roots to grow along the surface of the agar.

-

-

Phenotypic Analysis:

-

Shoot Branching: After 3-4 weeks, count the number of rosette branches per plant.

-

Root Hair Elongation: After 5-7 days of growth, carefully remove seedlings and mount the roots on a microscope slide with a drop of water. Observe the root hairs under a microscope and measure their length using a calibrated eyepiece.

-

Quantification of Arbuscular Mycorrhizal (AM) Colonization

Objective: To quantify the extent of AM fungal colonization in plant roots following this compound treatment.

Materials:

-

Plant roots from control and this compound-treated plants grown in the presence of AM fungal inoculum.

-

10% (w/v) Potassium Hydroxide (KOH)

-

1% (v/v) Hydrochloric Acid (HCl)

-

Staining solution (e.g., 0.05% Trypan Blue in lactoglycerol or ink and vinegar solution)

-

Destaining solution (e.g., 50% glycerol (B35011) or lactoglycerol)

-

Microscope slides and coverslips

-

Compound microscope

Procedure:

-

Root Clearing:

-

Gently wash the roots to remove soil and debris.

-

Place the root samples in cassettes or tubes and immerse them in 10% KOH.

-

Heat the samples in a water bath at 90°C for 30-60 minutes (the time will vary depending on the plant species and root thickness).

-

Rinse the roots thoroughly with water to remove the KOH.

-

-

Acidification:

-

Immerse the cleared roots in 1% HCl for 3-5 minutes at room temperature. This step helps in the subsequent staining.

-

Discard the HCl.

-

-

Staining:

-

Add the staining solution to the root samples and incubate at 90°C for 5-10 minutes or at room temperature for a longer duration.

-

Pour off the staining solution.

-

-

Destaining and Mounting:

-

Add the destaining solution to the roots to remove excess stain from the root cortical cells, making the fungal structures more visible.

-

Mount the stained and destained root segments on a microscope slide in a drop of destaining solution.

-

-

Quantification (Grid-Line Intersect Method):

-

Observe the mounted roots under a compound microscope at 100-200x magnification.

-

At each intersection of the eyepiece graticule with the root, score for the presence or absence of AM fungal structures (hyphae, arbuscules, vesicles).

-

Calculate the percentage of colonization: (% Colonization = (Number of intersections with AMF structures / Total number of intersections) x 100).

-

Experimental Workflow for Studying this compound's Impact on Symbiosis

The following workflow outlines a comprehensive approach to investigating the role of strigolactones in plant symbiosis using this compound.

References

- 1. prometheusprotocols.net [prometheusprotocols.net]

- 2. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice | PLOS One [journals.plos.org]

- 3. Quantification of arbuscular mycorrhizal fungi root colonization in wheat, tomato, and leek using absolute qPCR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of strigolactone-biosynthesis inhibitor this compound on Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Effects of Triazole Derivatives on Strigolactone Levels and Growth Retardation in Rice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for TIS108 in Hydroponic Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

TIS108 is a triazole-type compound that acts as a specific inhibitor of strigolactone (SL) biosynthesis.[1][2] Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching, root architecture, and responses to environmental stimuli. By inhibiting the production of endogenous SLs, this compound allows for the investigation of SL function and provides a tool for manipulating plant growth and development. In hydroponic systems, the precise control over nutrient and supplement delivery makes this compound a valuable tool for studying plant physiology and optimizing growth characteristics.

These application notes provide a comprehensive protocol for the use of this compound in hydroponic systems, primarily focusing on the model organism Arabidopsis thaliana and providing adaptable guidelines for other plant species.

Mechanism of Action

This compound inhibits the biosynthesis of strigolactones, leading to a phenotype characteristic of SL-deficient mutants.[1] This includes an increased number of shoot branches and a reduction in root hair elongation.[1] The effects of this compound can be reversed by the co-application of a synthetic strigolactone analog, GR24, confirming its specific mode of action.[1] Furthermore, treatment with this compound has been observed to cause an upregulation of SL biosynthesis genes, such as MAX3 and MAX4, which is likely a feedback response to the depletion of endogenous strigolactones.[1]

Applications in Hydroponic Systems

The application of this compound in hydroponic systems can be utilized for several research purposes:

-

Architectural Modification: To promote bushier plant growth by increasing shoot branching.

-

Root Development Studies: To investigate the role of strigolactones in root system architecture, including root hair development.

-

Nutrient Uptake Analysis: To study the influence of strigolactones on the uptake of essential minerals from the nutrient solution.

-

Stress Response Research: To explore the involvement of strigolactones in plant responses to various abiotic and biotic stresses that can be simulated in a controlled hydroponic environment.

Quantitative Data Summary

The following tables summarize the observed quantitative effects of this compound on plant growth and strigolactone levels.

Table 1: Effect of this compound on Shoot Branching in Arabidopsis thaliana

| This compound Concentration (µM) | Observation |

| 1 - 3 | Increased branching in a dose-dependent manner.[1] |

| > 3 | Potential for off-target effects, though not specified. |

| 5 (with GR24) | Reversal of the increased branching phenotype.[1] |

Table 2: Effect of this compound on Strigolactone (epi-5DS) Levels in Rice (Oryza sativa)

| This compound Concentration (nM) | Observation |

| 10 - 100 | Strong reduction of epi-5DS levels in both roots and root exudates in a dose-dependent manner.[3] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Materials:

-

This compound compound

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Sterile microcentrifuge tubes

-

Pipettes and sterile tips

Method:

-

Prepare a 10 mM stock solution of this compound in DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

-

Store the aliquots at -20°C for long-term storage.

Protocol 2: Application of this compound in a Hydroponic System for Arabidopsis thaliana

Materials:

-

Arabidopsis thaliana seeds

-

Hydroponic system (e.g., deep water culture, nutrient film technique)

-

Nutrient solution (e.g., half-strength Hoagland's or Murashige and Skoog)

-

This compound stock solution (10 mM in DMSO)

-

Micropipettes and sterile tips

-

pH meter and EC meter

Method:

-

Germination and Seedling Establishment:

-

Germinate Arabidopsis thaliana seeds on a suitable medium (e.g., 0.8% agar (B569324) with 1/4 strength nutrient solution).

-

After 7-10 days, transfer seedlings to the hydroponic system. Ensure the roots are submerged in the nutrient solution.

-

Allow the plants to acclimate for 5-7 days in the hydroponic system with the basal nutrient solution.

-

-

This compound Treatment:

-

Prepare the treatment solutions by diluting the 10 mM this compound stock solution into the fresh hydroponic nutrient solution to achieve the desired final concentrations (e.g., 0, 1, 2, 3 µM).

-

Ensure the final DMSO concentration in all treatments (including the control) is consistent and does not exceed 0.1% (v/v) to avoid solvent effects.

-

Replace the nutrient solution in the hydroponic units with the prepared treatment solutions.

-

Maintain the hydroponic system under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).

-

-

Monitoring and Data Collection:

-